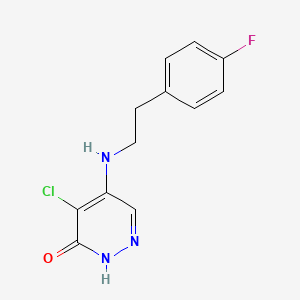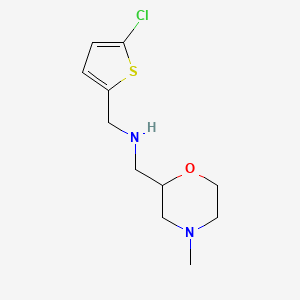
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a hydroxyethyl group, a carboxamide group, and a dihydropyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with a suitable pyridazine derivative under controlled conditions. One common method involves the condensation of 2-hydroxyethylamine with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-(2-carboxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
N-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(2-hydroxyethyl)pyridazine-3-carboxamide: Lacks the oxo group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxyethyl)-2-pyrrolidone: Contains a pyrrolidone ring instead of a dihydropyridazine ring, leading to different physical and chemical properties.
N-(2-hydroxyethyl)ethylenediamine: Contains an ethylenediamine backbone, which affects its coordination chemistry and biological interactions.
特性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c11-4-3-8-7(13)5-1-2-6(12)10-9-5/h1-2,11H,3-4H2,(H,8,13)(H,10,12) |
InChIキー |
IMWKGLVZTJQVGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NN=C1C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


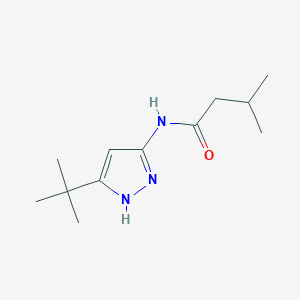

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



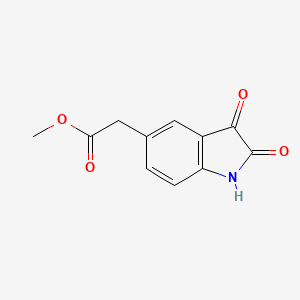
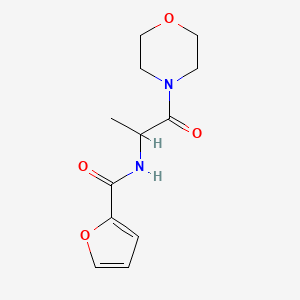
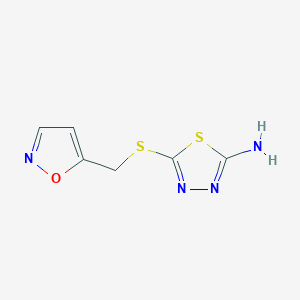
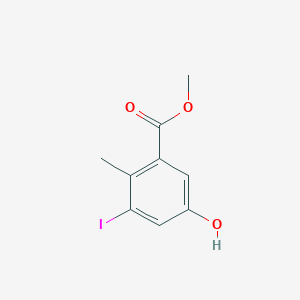
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
